(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position. The pyrrolidine nitrogen is linked via a methanone group to a pyridine ring bearing a trifluoromethyl (-CF₃) substituent at the 6-position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The trifluoromethylpyridine moiety contributes to lipophilicity and electronic effects, which are critical for pharmacokinetic properties.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)10-2-1-8(5-17-10)12(21)20-4-3-9(6-20)11-18-7-22-19-11/h1-2,5,7,9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXAWLUBABMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities.
Mode of Action
1,3,4-oxadiazole derivatives have been reported to act on several enzymes such as thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase (fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit the nf-kb signaling pathway, and target tubulin polymerization.
Pharmacokinetics
It’s suggested that the 1,2,4-oxadiazole scaffold might be exploited to achieve effective drug candidates to treat related disorders.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone are largely determined by its interactions with various biomolecules. Oxadiazole derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, they have demonstrated substantial anti-cancer potential by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase.
Cellular Effects
In cellular contexts, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani.
Molecular Mechanism
The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, oxadiazole derivatives have been found to inhibit the activity of various enzymes, thereby exerting their effects at the molecular level.
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising an oxadiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine. The synthesis typically involves multi-step organic reactions where the oxadiazole ring is formed through cyclization methods. The pyrrolidine and pyridine components are introduced via nucleophilic substitutions and coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to engage with enzymes and receptors, potentially inhibiting their activity. The presence of the pyrrolidine ring may enhance binding affinity to these targets, while the trifluoromethyl group could improve the compound's metabolic stability and bioavailability.
Anticancer Potential
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole scaffold can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has not been extensively studied in clinical settings but shares structural similarities with other potent anticancer agents.
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | |
| HDAC inhibition | ||
| Antimicrobial | Targeting bacterial enzymes | |
| Anti-inflammatory | Modulation of inflammatory pathways |
GPBAR1 Agonism
Recent studies have highlighted the potential of oxadiazole-containing compounds as agonists for G-protein bile acid receptor 1 (GPBAR1), which plays a role in metabolic regulation. Compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone have been shown to selectively activate GPBAR1 while exhibiting minimal cross-reactivity with other bile acid receptors . This selectivity is crucial for developing therapies targeting metabolic disorders such as type 2 diabetes and obesity.
Case Studies
A notable study investigated a series of oxadiazole derivatives for their GPBAR1 agonistic activity. Among these, specific derivatives demonstrated significant mRNA expression induction of pro-glucagon, suggesting their potential utility in metabolic disease management . Additionally, molecular docking studies provided insights into how these compounds interact at the receptor level, further validating their therapeutic potential.
Comparison with Similar Compounds
Structural Analogues from Antiviral Profiling Studies
Compounds 1a and 1b (from ) share a pyrrolidine-oxadiazole core but differ in substituents:
- 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Key Observations :
- The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the unsubstituted 4-pyridyl in 1a/1b.
- The 2-phenylethyl substituent in 1a/1b may enhance binding to hydrophobic pockets in biological targets, whereas the target compound’s unsubstituted pyrrolidine offers synthetic simplicity .
Pyridine Derivatives from Commercial Catalogs ()
The following pyridine-based compounds lack the oxadiazole-pyrrolidine core but share pyridine moieties with varying substituents:
| Compound Name | Structure | Molecular Weight | Key Features |
|---|---|---|---|
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Methoxy and pyrrolidine substituents on pyridine | 248.3 g/mol | Polar substituents (methoxy) enhance solubility |
| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | Fluoropyridine with tert-butyldimethylsilyl-protected pyrrolidine | 425.6 g/mol | Bulky silyl group improves stability during synthesis |
| (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | Fluoropyridine with hydroxymethyl-pyrrolidine (silyl-protected) | 384.5 g/mol | Hydroxyl group enables hydrogen bonding |
Key Observations :
- The tert-butyldimethylsilyl (TBDMS) groups in the catalog compounds are protective strategies for sensitive functional groups, a feature absent in the target molecule .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is uncomplicated compared to 1a/1b, which require chiral resolution and phenylethyl group installation .
- Computational Insights : The trifluoromethyl group likely improves blood-brain barrier penetration relative to 1a/1b, but experimental validation is needed.
Q & A
Q. Critical Control Points :
- Purity of intermediates (monitored via TLC/HPLC).
- Temperature control during cyclization to avoid side reactions.
- Use of anhydrous conditions for trifluoromethyl group stability .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
Q. Table 1: Key Analytical Parameters
| Technique | Target Signal | Expected Value |
|---|---|---|
| ¹H NMR | Pyrrolidine H | δ 2.8–3.2 ppm |
| ¹³C NMR | Oxadiazole C=O | ~165 ppm |
| HRMS | [M+H]⁺ | Calculated: 356.12 |
Basic: What strategies are used to assess biological activity?
Methodological Answer:
- In Vitro Assays :
- Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Evaluate cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines) .
- ADME Profiling :
Advanced: How can synthetic routes be optimized for higher yield and purity?
Methodological Answer:
Optimize reaction parameters using design of experiments (DoE):
- Variables : Solvent polarity, catalyst loading, temperature.
- Response Surface Analysis : Identify optimal conditions (e.g., DMF as solvent increases coupling efficiency by 20% vs. THF) .
Q. Table 2: Optimization Results
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Solvent | THF | DMF | +25% |
| Catalyst | EDCI | HATU | +15% |
| Temp. | 25°C | 40°C | +10% |
Advanced: How to resolve contradictions in crystallographic vs. computational structural data?
Methodological Answer:
- Discrepancy Analysis : Compare X-ray bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set).
- Refinement Adjustments : Use SHELXL to model disorder or thermal motion in the oxadiazole ring .
- Validation Tools : Check with CCDC Mercury for steric clashes or hydrogen-bonding inconsistencies .
Advanced: What computational methods predict binding modes in drug-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx; prepare the protein (PDB: 4WKQ) via protonation and energy minimization.
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of the trifluoromethyl-pyridine interaction .
- Free Energy Calculations : Compute binding affinity via MM-PBSA (ΔG < -8 kcal/mol suggests strong binding) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications :
- Replace oxadiazole with 1,2,3-triazole (synthesized via click chemistry) .
- Vary trifluoromethyl position on pyridine (meta vs. para).
- Assay Conditions :
Advanced: What methodologies address poor solubility in formulation studies?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400/water mixtures (up to 40% PEG improves solubility 5-fold) .
- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (target particle size: 150–200 nm) .
- Solid Dispersion : Screen with HPMCAS or PVPVA64 via hot-melt extrusion (Tg > 100°C ensures stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
